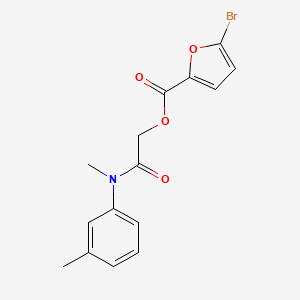
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate, also known as MBOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MBOC is a synthetic compound that is primarily used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may act as a DNA-damaging agent.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and disruption of mitochondrial function. This compound has also been shown to inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA synthesis and cell division.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate in laboratory experiments is its potent cytotoxic activity against cancer cells, which makes it a valuable tool for studying the mechanism of action of anticancer drugs. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate. One area of research is the development of new anticancer drugs based on the structure of this compound. Another area of research is the study of the mechanism of action of this compound in more detail to gain a better understanding of its potential therapeutic uses. Additionally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its efficacy and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate involves the reaction of 5-bromofuran-2-carboxylic acid and N-methyl-m-toluidine in the presence of thionyl chloride and triethylamine. The resulting product is then treated with ethyl chloroformate to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
2-(Methyl(m-tolyl)amino)-2-oxoethyl 5-bromofuran-2-carboxylate has been extensively studied for its potential applications in various areas of scientific research. One of the significant areas of research is in the development of new drugs for the treatment of cancer. This compound has been shown to exhibit potent cytotoxic activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Propriétés
IUPAC Name |
[2-(N,3-dimethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4/c1-10-4-3-5-11(8-10)17(2)14(18)9-20-15(19)12-6-7-13(16)21-12/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAJPSSNKSXRAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(=O)COC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)
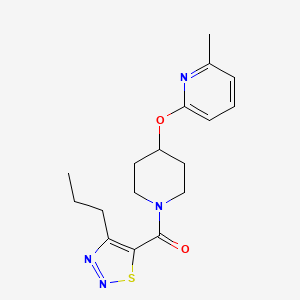
![1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one](/img/structure/B2695946.png)
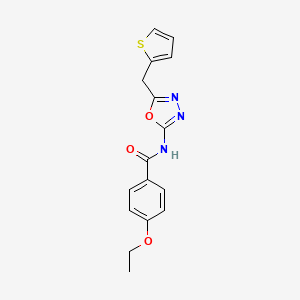
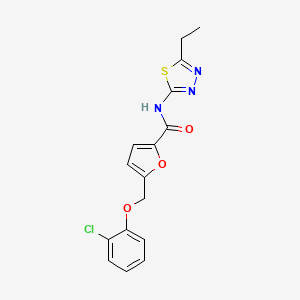

![4-[(cyclopropylamino)methyl]-N,N-dimethylaniline](/img/structure/B2695955.png)
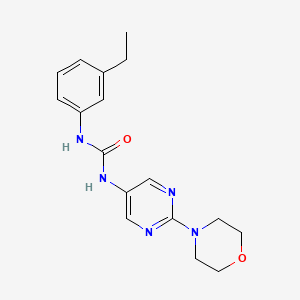
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)
![2-imino-1,10-dimethyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2695960.png)
![trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanamine Hydrochloride](/img/no-structure.png)
